2-Cyclopropyl-1,3-benzothiazole
Overview
Description
2-Cyclopropyl-1,3-benzothiazole (2CB) is a heterocyclic compound with a unique structure consisting of a six-membered ring with a nitrogen atom and a sulfur atom in the ring. It is a colorless, volatile liquid with a pungent odor and a melting point of -47 °C. 2CB is widely used in organic synthesis, as a reagent for the synthesis of other compounds, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Scientific Research Applications
Antitumor Properties
2-Cyclopropyl-1,3-benzothiazole, a derivative of benzothiazoles, has shown significant promise in antitumor research. These compounds, specifically 2-(4-aminophenyl)benzothiazoles, have demonstrated potent antitumor properties both in vitro and in vivo. They are known to induce and be biotransformed by cytochrome P450 1A1 into active metabolites, playing a crucial role in their anticancer activity. These findings have led to the development of water-soluble prodrugs, aimed at overcoming limitations posed by the lipophilicity of these compounds, ensuring better bioavailability for clinical use (Bradshaw et al., 2002).
Development of Clinical Candidates
The development of benzothiazole derivatives has progressed significantly, leading to the identification of clinical candidates like Phortress, which was scheduled for Phase 1 trials. The mechanism of action involves selective uptake into sensitive cells, followed by binding to the Arylhydrocarbon Receptor (AhR), induction of cytochrome P450 isoform CYP1A1, and formation of DNA adducts resulting in cell death. This understanding has been pivotal in drug development, influencing the synthesis of fluorinated analogues and water-soluble prodrug designs (Bradshaw & Westwell, 2004).
Chemotherapeutic Potential
Recent advances in the structural modifications of benzothiazoles have highlighted their potential as chemotherapeutics. The benzothiazole scaffold is known for its antimicrobial and anticancer activities. In particular, 2-arylbenzothiazoles have emerged as significant pharmacophores in antitumor agent development. The promising biological profile and ease of synthesis make them attractive in designing new drugs for cancer chemotherapy (Ahmed et al., 2012).
properties
IUPAC Name |
2-cyclopropyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQIJGGKCQBNNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1,3-benzothiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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